molecular formula C12H20ClN5 B12228367 N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12228367
M. Wt: 269.77 g/mol
InChI Key: SXSCJJRTZBKNNZ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethyl-3-methylpyrazole with 2,4-dimethylpyrazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-8-11(10(3)15-17)7-13-12-9(2)6-14-16(12)4;/h6,8,13H,5,7H2,1-4H3;1H

InChI Key

SXSCJJRTZBKNNZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=C(C=NN2C)C.Cl

Origin of Product

United States

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